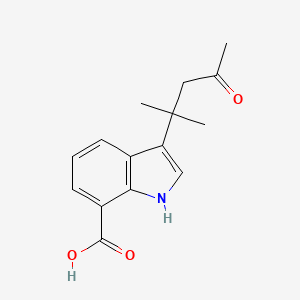

![molecular formula C19H27ClN2O2 B5549929 [(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)

[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The molecule of interest belongs to a class of compounds that are synthesized through complex organic reactions, involving functional groups like chlorophenyl, pyrrolidinyl, and piperidinyl. Such compounds are typically explored for their potential applications in various fields, including materials science and pharmaceuticals, due to their unique structural and chemical properties.

Synthesis Analysis

Synthesis of similar compounds often involves condensation reactions, where piperidinyl and pyrrolidinyl moieties are linked to chlorophenyl groups in the presence of a base, such as triethylamine, and a suitable solvent like methylene dichloride (Benakaprasad et al., 2007). This process is crucial for obtaining the desired compound with high purity and yield.

Molecular Structure Analysis

The molecular structure of compounds within this category is characterized using spectroscopic techniques and confirmed by X-ray crystallographic studies. These compounds usually crystallize in specific space groups, with the piperidine and pyrrolidinyl rings adopting chair conformations, indicative of their stable molecular geometry (Girish et al., 2008). Understanding the molecular structure is fundamental for predicting the reactivity and interactions of these molecules.

Chemical Reactions and Properties

Chemical reactions involving such compounds often include transformations under specific conditions that modify functional groups or linkages, influencing their chemical properties. For example, biocatalytic synthesis approaches have been employed to produce analogs with high efficiency and enantiomeric excess, demonstrating the versatility of these compounds in chemical synthesis (Chen et al., 2021).

Wissenschaftliche Forschungsanwendungen

Nucleophile-assisted Cyclization for Tetrahydropyridines Synthesis

The study by Matouš et al. (2020) demonstrates the utility of Au(I)-catalyzed cyclization of β-propargylamino acrylic derivatives in the presence of methanol to afford tetrahydropyridines with high yields. This method also allows for the conversion of tetrahydropyridines into 4-aryl piperidine derivatives, showcasing a pathway for synthesizing compounds that could share a core structure or functional similarity with the compound (Matouš et al., 2020).

One-pot Synthesis of 3H-pyrrolizines

Li et al. (2017) utilized piperidinium acetate as an organocatalyst for the one-pot synthesis of 5,6-disubstituted 3H-pyrrolizines, demonstrating the compound's relevance in creating halogenated and methoxy substituted molecular structures. This research highlights the compound's potential in synthesizing diverse heterocyclic compounds with similar substituents (Li et al., 2017).

Production of Chiral Intermediates

Research by Ni et al. (2012) on the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone (CPMK) to its chiral alcohol form by Kluyveromyces sp. highlights a biocatalytic approach to producing chiral intermediates. This study presents an example of using microbial cells for the production of chiral molecules that could be structurally related or functionally similar to the target compound (Ni et al., 2012).

Synthesis and Structural Analysis

Research on the synthesis and characterization of compounds structurally similar to "[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol", such as those by Benakaprasad et al. (2007) and Girish et al. (2008), provides insights into the methods for creating and analyzing complex molecules. These studies involve the condensation reactions and crystallographic analysis of piperidin-4-yl-diphenyl-methanol derivatives, showing the importance of structural analysis in understanding the properties and potential applications of such compounds (Benakaprasad et al., 2007), (Girish et al., 2008).

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-1-[(3R,4R)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O2/c20-18-6-4-15(5-7-18)10-19(24)22-12-16(17(13-22)14-23)11-21-8-2-1-3-9-21/h4-7,16-17,23H,1-3,8-14H2/t16-,17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFJJXLEEYHXRD-IAGOWNOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CN(CC2CO)C(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)C(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-1-[(3R,4R)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5549847.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)

![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5549870.png)

![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)

![2-(3-methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5549892.png)

![methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549898.png)

![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide](/img/structure/B5549908.png)

![2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide](/img/structure/B5549911.png)

![8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549935.png)

![N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)

![5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5549951.png)